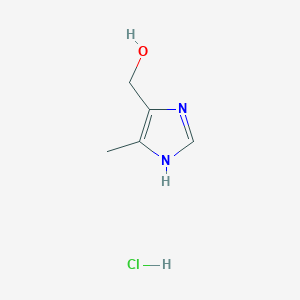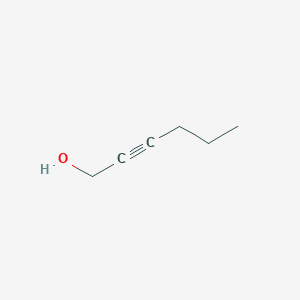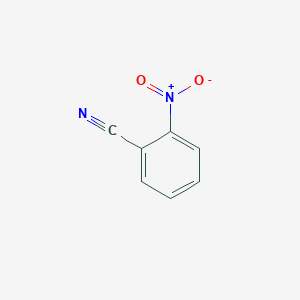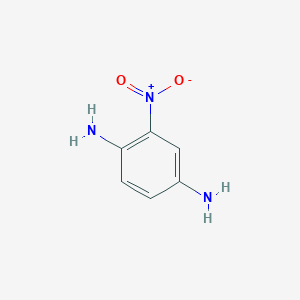
2-(3-Azaniumylpropanoylamino)-3-(1H-Imidazol-5-yl)propanoat
Übersicht
Beschreibung
This enzyme is primarily found in the latex or milky sap of the unripe papaya fruit and the leaves of the papaya tree . 2-(3-azaniumylpropanoylamino)-3-(1H-imidazol-5-yl)propanoate has been used for centuries in traditional medicine and is now widely recognized for its potential health benefits . It is a member of the cysteine protease family and is known for its ability to break down proteins into smaller peptides or amino acids .
Wissenschaftliche Forschungsanwendungen
2-(3-azaniumylpropanoylamino)-3-(1H-imidazol-5-yl)propanoate has a wide range of applications in scientific research, including:
Biochemistry: Used in the analysis of proteins and the isolation of viable cells from tissues.
Medicine: Employed in wound debridement, digestive aids, and anti-inflammatory treatments.
Food Industry: Utilized as a meat tenderizer and in the clarification of beer.
Cosmetics: Incorporated into enzyme-based exfoliants and skin care products.
Textiles and Leather: Applied in the removal of hair from hides before tanning.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-(3-azaniumylpropanoylamino)-3-(1H-imidazol-5-yl)propanoate is typically extracted from the latex of the unripe papaya fruit. The latex is collected by making incisions on the surface of the fruit and allowing the sap to flow out. This crude extract is then purified using various techniques such as salt precipitation, organic solvent precipitation (e.g., ethanol), and ion exchange chromatography . The highest purity of papain is often achieved through ion exchange chromatography, which can increase the fold purity by 4.5 to 5 times compared to precipitation techniques .
Industrial Production Methods
In industrial settings, papain is produced by harvesting the latex from green papaya fruits. The latex is manually collected and then subjected to purification processes to obtain high-purity papain. One effective method involves using quaternary ammonium ionic liquids as adjuvants in PEG-based aqueous two-phase systems, which significantly enhance the purification factor and recovery rate of papain . This method provides a potential approach for large-scale industrial production of high-purity papain .
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-azaniumylpropanoylamino)-3-(1H-imidazol-5-yl)propanoate primarily undergoes hydrolysis reactions, where it catalyzes the breakdown of proteins by cleaving peptide bonds. This enzyme exhibits broad specificity, cleaving peptide bonds of basic amino acids, leucine, or glycine . It also hydrolyzes esters and amides .
Common Reagents and Conditions
The enzymatic activity of papain is optimal at a pH range of 6.0 to 7.0 and a temperature of around 65°C . Common reagents used in papain reactions include Na-Benzoyl-L-Arginine Ethyl Ester (BAEE), ethylenediaminetetraacetic acid (EDTA), L-cysteine, and sodium chloride . These reagents help maintain the appropriate conditions for papain’s proteolytic activity.
Major Products Formed
The major products formed from papain-catalyzed reactions are smaller peptides and amino acids. For example, the hydrolysis of BAEE by papain results in the formation of Na-Benzoyl-L-Arginine and ethanol .
Wirkmechanismus
2-(3-azaniumylpropanoylamino)-3-(1H-imidazol-5-yl)propanoate exerts its effects through its proteolytic activity, which involves the cleavage of peptide bonds in proteins. The enzyme’s active site contains a catalytic dyad composed of cysteine-25 and histidine-159 . The cysteine residue attacks the carbonyl carbon of the peptide bond, leading to the formation of a tetrahedral intermediate and subsequent cleavage of the bond . This mechanism allows papain to break down proteins into smaller, more easily digestible molecules .
Vergleich Mit ähnlichen Verbindungen
2-(3-azaniumylpropanoylamino)-3-(1H-imidazol-5-yl)propanoate is often compared to other cysteine proteases such as ficin and bromelain.
Ficin: Derived from fig latex (Ficus carica), ficin shares similar proteolytic activity and substrate specificity with papain.
Bromelain: Extracted from pineapple stems, bromelain also belongs to the cysteine protease family and has similar applications in protein digestion and anti-inflammatory treatments.
2-(3-azaniumylpropanoylamino)-3-(1H-imidazol-5-yl)propanoate’s uniqueness lies in its specific catalytic dyad and its extensive use in various industries due to its effective proteolytic activity.
Eigenschaften
IUPAC Name |
2-(3-azaniumylpropanoylamino)-3-(1H-imidazol-5-yl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O3/c10-2-1-8(14)13-7(9(15)16)3-6-4-11-5-12-6/h4-5,7H,1-3,10H2,(H,11,12)(H,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQOVPNPJLQNMDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=N1)CC(C(=O)[O-])NC(=O)CC[NH3+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108333-82-0, 9001-73-4 | |
| Record name | β-Alanylhistidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=108333-82-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Papain | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Papain | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.649 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















